![molecular formula C12H14N2O B13547429 1-Amino-2-(quinolin-3-yl)propan-2-ol](/img/structure/B13547429.png)
1-Amino-2-(quinolin-3-yl)propan-2-ol
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Overview
Description
1-Amino-2-(quinolin-3-yl)propan-2-ol is an organic compound that belongs to the class of amino alcohols It features a quinoline ring attached to a propanol backbone, with an amino group at the second carbon position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-2-(quinolin-3-yl)propan-2-ol typically involves the reaction of quinoline derivatives with appropriate reagents. One common method is the reduction of quinoline-3-carbaldehyde with a suitable reducing agent, followed by the addition of an amino group to the resulting intermediate .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods can vary depending on the desired scale and application, but they generally follow similar principles as laboratory synthesis, with additional steps for purification and quality control .
Chemical Reactions Analysis
Types of Reactions
1-Amino-2-(quinolin-3-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinoline ring or the amino group.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-3-carboxylic acid derivatives, while substitution reactions can produce a variety of aminoquinoline compounds .
Scientific Research Applications
1-Amino-2-(quinolin-3-yl)propan-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-Amino-2-(quinolin-3-yl)propan-2-ol involves its interaction with specific molecular targets. The amino group and quinoline ring can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1-Aminopropan-2-ol: A simpler amino alcohol with similar functional groups but lacking the quinoline ring.
2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol: Compounds with similar quinoline structures but different substituents and functional groups.
Uniqueness
1-Amino-2-(quinolin-3-yl)propan-2-ol is unique due to its combination of the quinoline ring and the amino alcohol structure.
Biological Activity
1-Amino-2-(quinolin-3-yl)propan-2-ol is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article explores its biological activity, mechanisms of action, and applications, supported by data tables and relevant case studies.
This compound belongs to the class of quinoline derivatives, which are known for their diverse biological activities. The structure features a quinoline ring attached to a propanolamine moiety, allowing for interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The amino group can form hydrogen bonds with active sites on proteins, while the quinoline moiety may participate in π–π stacking interactions. This dual interaction enhances its potential as an enzyme inhibitor or receptor modulator, influencing metabolic pathways and cellular functions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of quinoline derivatives, including this compound. For instance, compounds similar to this structure have shown promising results against various cancer cell lines, including MDA-MB231 (breast cancer) and PC-3 (prostate cancer).
Table 1: Anticancer Activity Against Various Cell Lines
Compound | Cell Line | IC50 (µM) | Reference |
---|---|---|---|
This compound | MDA-MB231 | 28 | |
This compound | PC-3 | 30 | |
Quinoline Derivative X | MDA-MB231 | 12.5 | |
Quinoline Derivative Y | PC-3 | 16 |
These results indicate that this compound exhibits significant cytotoxicity against these cancer cell lines, suggesting its potential as a lead compound for further development.
Antimicrobial Activity
In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. Studies have shown that quinoline derivatives can inhibit the growth of Mycobacterium tuberculosis and other pathogens.
Table 2: Antimicrobial Activity Against Mycobacterium tuberculosis
The minimum inhibitory concentration (MIC) values indicate that this compound may serve as a valuable component in the development of new antimycobacterial agents.
Study on Anticancer Properties
A study focused on synthesizing various quinoline derivatives, including this compound, evaluated their effects on cancer cell proliferation. The results demonstrated that these compounds significantly reduced cell viability in a dose-dependent manner, particularly in MDA-MB231 cells .
Study on Antimycobacterial Activity
Another research effort investigated the efficacy of quinoline derivatives against Mycobacterium tuberculosis. The study found that certain modifications to the quinoline structure enhanced antimicrobial activity, with some derivatives achieving MIC values comparable to established treatments .
Properties
Molecular Formula |
C12H14N2O |
---|---|
Molecular Weight |
202.25 g/mol |
IUPAC Name |
1-amino-2-quinolin-3-ylpropan-2-ol |
InChI |
InChI=1S/C12H14N2O/c1-12(15,8-13)10-6-9-4-2-3-5-11(9)14-7-10/h2-7,15H,8,13H2,1H3 |
InChI Key |
BGMDQMUKMGHOQA-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN)(C1=CC2=CC=CC=C2N=C1)O |
Origin of Product |
United States |
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